molecular formula C8H5NO B1256649 Indol-2-one

Indol-2-one

Cat. No. B1256649
M. Wt: 131.13 g/mol
InChI Key: QNLOWBMKUIXCOW-UHFFFAOYSA-N
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Patent
US05502072

Procedure details

3-(exo-Bicyclo 2.2.1!hept-2-yloxy)-4-methoxybenzaldehyde (677 mg, 2.75 mmol; disclosed in WO 87/06576 published Nov. 5, 1987), and 5-chloro-1-methyloxindole (500 mg, 2.75 mmol; Chemical Abstracts registry number 41192-33-0, were dissolved in 10 ml of methanol under an inert atmosphere. To this brown, homogeneous mixture was added 0.23 ml of pyrrolidine (2.75 mmol) via syringe. The reaction mixture was stirred at room temperature for ten hours. The solvent was then stripped off and the resulting yellow oil was purified via flash chromatography (1:1 ethyl ether/hexane) to provide the desired Z-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(Z),4α!-2H-indol-2-one (125 mg, 11% yield) as a yellow solid (Example 1): m.p. 149°-151°. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.26; H, 5.87; N, 3.38. The corresponding E-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(E),4α!-2H-indol-2-one (Example 2) was also obtained in 6% yield, m.p. 142°-144° C. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.34; H, 5.85; N, 3.36.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
11%

Identifiers

REACTION_CXSMILES
COC1C=CC(C=O)=CC=1.Cl[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17](C)[C:16](=[O:22])[CH2:15]2.N1CCCC1>CO>[N:17]1[C:16](=[O:22])[CH:15]=[C:14]2[C:18]=1[CH:19]=[CH:20][CH:12]=[CH:13]2

Inputs

Step One
Name
Quantity
677 mg
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(N(C2=CC1)C)=O
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for ten hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting yellow oil was purified via flash chromatography (1:1 ethyl ether/hexane)
CUSTOM
Type
CUSTOM
Details
to provide the desired Z-adduct 3- 3-(bicyclo 2.2.1

Outcomes

Product
Name
Type
product
Smiles
N=1C(C=C2C=CC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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